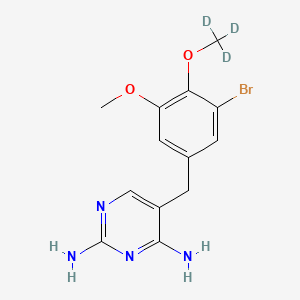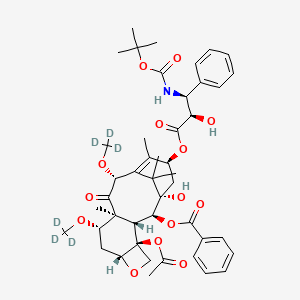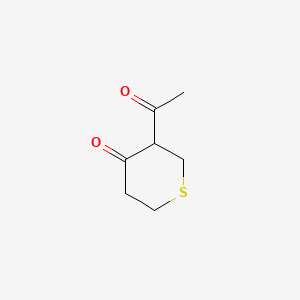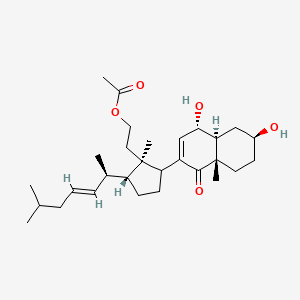
4-Desmethoxy-4-bromo Trimethoprim-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Desmethoxy-4-bromo Trimethoprim-d3 is the labelled analogue of 4-Desmethoxy-4-bromo Trimethoprim. It is an impurity of Trimethoprim that inhibits the enzyme dihydrofolate reductase . It is often used in biochemical research .
Molecular Structure Analysis
The molecular formula of 4-Desmethoxy-4-bromo Trimethoprim-d3 is C13H12D3BrN4O2 . The InChI is InChI=1S/C13H15BrN4O2/c1-19-10-5-7(4-9(14)11(10)20-2)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)/i2D3 .Physical And Chemical Properties Analysis
The molecular weight of 4-Desmethoxy-4-bromo Trimethoprim-d3 is 342.21 .Scientific Research Applications
Pharmacokinetic Studies
4-Desmethoxy-4-bromo Trimethoprim-d3: is utilized as a reference standard in pharmacokinetic studies. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Trimethoprim in the human body . By using a deuterium-labeled derivative, researchers can accurately trace the metabolic pathways and determine the drug’s half-life, bioavailability, and potential interactions with other substances.
Clinical Research
In clinical research, 4-Desmethoxy-4-bromo Trimethoprim-d3 helps evaluate the efficacy and safety of Trimethoprim across different populations . This includes studying the drug’s effects on various demographics, such as children, the elderly, and those with comorbid conditions, to ensure its safe and effective use in medical treatments.
Antibacterial Drug Development
The compound’s role in inhibiting the bacterial enzyme dihydrofolate reductase is pivotal for the development of new antibacterial drugs . By understanding how Trimethoprim and its derivatives function at a molecular level, researchers can design drugs with improved efficacy and fewer adverse effects.
Mechanism of Action
Target of Action
The primary target of 4-Desmethoxy-4-bromo Trimethoprim-d3 is the bacterial enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, a coenzyme required for the production of purines, thymidylic acid, and certain amino acids .
Mode of Action
4-Desmethoxy-4-bromo Trimethoprim-d3 inhibits the bacterial enzyme dihydrofolate reductase . By inhibiting this enzyme, the compound interferes with the conversion of dihydrofolic acid to tetrahydrofolic acid, a step that is essential in the bacterial synthesis of nucleic acids and proteins .
Biochemical Pathways
The inhibition of dihydrofolate reductase disrupts the folic acid pathway , leading to a deficiency of tetrahydrofolate . This deficiency impairs the synthesis of nucleic acids and proteins, which in turn inhibits bacterial growth and replication .
Result of Action
The result of the action of 4-Desmethoxy-4-bromo Trimethoprim-d3 is the inhibition of bacterial growth and replication . By disrupting the synthesis of nucleic acids and proteins, the compound effectively halts the proliferation of bacteria .
Action Environment
The action, efficacy, and stability of 4-Desmethoxy-4-bromo Trimethoprim-d3 can be influenced by various environmental factors These may include the pH of the environment, the presence of other substances, and the specific characteristics of the bacterial strain
properties
IUPAC Name |
5-[[3-bromo-5-methoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c1-19-10-5-7(4-9(14)11(10)20-2)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSNBPJINGRLAM-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1Br)CC2=CN=C(N=C2N)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Desmethoxy-4-bromo Trimethoprim-d3 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid](/img/structure/B585448.png)
![[(2R)-2-Amino-5-oxopyrrolidin-1-yl]acetic acid](/img/structure/B585451.png)


![Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B585454.png)




